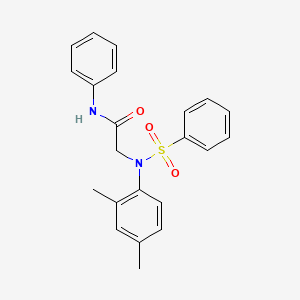![molecular formula C14H21N3O4S B5966714 N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide is a chemical compound commonly known as TMS. It is a sulfonamide derivative that has been widely used in scientific research for its unique properties. TMS has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
TMS inhibits CA by binding to the zinc ion at the active site of the enzyme. This binding prevents the binding of the substrate, carbon dioxide, to the enzyme, thus inhibiting its activity. TMS has been shown to be a potent inhibitor of CA, with an inhibition constant (Ki) in the nanomolar range.
Biochemical and Physiological Effects:
The inhibition of CA by TMS has been shown to have various biochemical and physiological effects. For example, TMS has been shown to reduce the production of gastric acid, making it a potential treatment for conditions such as peptic ulcers. TMS has also been shown to reduce the intraocular pressure in the eye, making it a potential treatment for glaucoma.
実験室実験の利点と制限
TMS has several advantages as a tool for scientific research. For example, it is a potent and selective inhibitor of CA, making it an ideal tool for studying the physiological effects of CA inhibition. TMS is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of TMS in scientific research. For example, it has been shown to have some toxicity in vivo, making it unsuitable for use in certain animal models. TMS has also been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
Despite its limitations, TMS remains a valuable tool for scientific research. There are several future directions for the use of TMS in research. For example, researchers are exploring the potential use of TMS as a treatment for conditions such as glaucoma and peptic ulcers. Additionally, researchers are investigating the role of CA in various physiological processes, such as cancer and neurological disorders, and TMS could be a valuable tool in these studies.
Conclusion:
In conclusion, TMS is a sulfonamide derivative that has been widely used in scientific research for its unique properties. Its mechanism of action, biochemical and physiological effects, and potential applications in various fields make it an important tool for researchers. While there are limitations to its use, TMS remains a valuable tool for future research.
合成法
The synthesis of TMS involves the reaction of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
TMS has been widely used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various physiological processes. CA is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. TMS has been shown to inhibit the activity of CA, thus providing researchers with a means to study the physiological effects of CA inhibition.
特性
IUPAC Name |
[4-[dimethylsulfamoyl(methyl)amino]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-15(2)22(19,20)16(3)13-6-4-12(5-7-13)14(18)17-8-10-21-11-9-17/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBREBHXBHGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)
![1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)

![2-({5-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5966744.png)